molecular formula C20H26N2O B2394731 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide CAS No. 941964-28-9

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide

Cat. No.: B2394731
CAS No.: 941964-28-9
M. Wt: 310.441
InChI Key: XCUHXEPOIOKXQP-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group, a p-tolyl group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide typically involves the following steps:

    Formation of the Intermediate: The initial step may involve the reaction of p-tolyl ethylamine with dimethylamine under controlled conditions to form the intermediate compound.

    Amidation Reaction: The intermediate is then reacted with 3-phenylpropanoic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-3-phenylpropanamide: Lacks the p-tolyl group, which may affect its chemical properties and biological activity.

    N-(2-(dimethylamino)-2-(p-tolyl)ethyl)acetamide: Has a shorter acyl chain, which may influence its reactivity and applications.

Uniqueness

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide is unique due to the presence of both the p-tolyl and phenylpropanamide groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions and reactivity patterns, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-16-9-12-18(13-10-16)19(22(2)3)15-21-20(23)14-11-17-7-5-4-6-8-17/h4-10,12-13,19H,11,14-15H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUHXEPOIOKXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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